BenchChemオンラインストアへようこそ!

Apatinib 25-N-Oxide Dihydrochloride

VEGFR2 inhibition Pharmacological activity index Metabolite safety

Apatinib 25‑N‑Oxide Dihydrochloride (CAS 1376710‑40‑5), also designated metabolite M1‑6, is the dihydrochloride salt of the primary pyridyl‑25‑N‑oxidation product of the selective vascular endothelial growth factor receptor‑2 (VEGFR2) inhibitor apatinib [REFS‑1]. It is formed via cytochrome P450‑mediated oxidation and circulates as one of the four major human metabolites confirmed by comparison with synthesized reference standards [REFS‑2].

Molecular Formula C₂₄H₂₅Cl₂N₅O₂
Molecular Weight 486.39
Cat. No. B1160496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApatinib 25-N-Oxide Dihydrochloride
SynonymsN-[4-(1-Cyanocyclopentyl)phenyl]-2-[[(1-oxido-4-pyridinyl)methyl]amino]-3-pyridinecarboxamide Dihydrochloride; 
Molecular FormulaC₂₄H₂₅Cl₂N₅O₂
Molecular Weight486.39
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Apatinib 25‑N‑Oxide Dihydrochloride (M1‑6): A Quantitative Metabolite & Impurity Reference Standard for VEGFR2 Inhibitor Quality Control


Apatinib 25‑N‑Oxide Dihydrochloride (CAS 1376710‑40‑5), also designated metabolite M1‑6, is the dihydrochloride salt of the primary pyridyl‑25‑N‑oxidation product of the selective vascular endothelial growth factor receptor‑2 (VEGFR2) inhibitor apatinib [REFS‑1]. It is formed via cytochrome P450‑mediated oxidation and circulates as one of the four major human metabolites confirmed by comparison with synthesized reference standards [REFS‑2]. The compound is used predominantly as an impurity reference standard in pharmaceutical development, ANDA/DMF submissions, and bioanalytical LC‑MS/MS method validation, where definitive structural identity and dihydrochloride salt stoichiometry are essential for accurate quantitation [REFS‑1].

Why Apatinib 25‑N‑Oxide Dihydrochloride Cannot Be Replaced by the Parent Drug or Other Metabolites


Apatinib 25‑N‑Oxide Dihydrochloride (M1‑6) exhibits a fundamentally different pharmacological, protein‑binding, and drug‑metabolizing enzyme interaction profile that precludes its interchangeable use with the parent molecule apatinib or with co‑circulating metabolites such as M1‑1, M1‑2, or M9‑2. M1‑6 contributes less than 1% to the overall pharmacological activity of apatinib, whereas the parent drug accounts for the vast majority of VEGFR2 inhibition in vivo [REFS‑1]. Its 75.8% plasma protein binding is markedly lower than the 92.4% of apatinib, directly altering free fraction and apparent distribution volume [REFS‑1]. Moreover, M1‑6 uniquely induces CYP3A4/5 activity to 380% of control, a property opposite to that of the hydroxylated metabolites M1‑1 and M1‑2, which act as competitive or non‑competitive CYP450 inhibitors [REFS‑2]. These orthogonal biochemical and pharmacokinetic properties make M1‑6 irreplaceable for impurity tracking, bioequivalence assessment, and drug–drug interaction studies.

Head‑to‑Head Quantitative Evidence: Apatinib 25‑N‑Oxide Dihydrochloride Versus Parent Apatinib and Related Metabolites


Near‑Complete Pharmacological Inactivity Versus the Parent Drug

In a dedicated human ADME study, the pharmacological activity index (PAI) of apatinib‑25‑N‑oxide (M1‑6) was calculated as 0.32% for VEGFR‑2, 0.80% for PDGFR‑β, and 0.77% for c‑kit relative to the parent apatinib (set at 100% for all three kinases) [REFS‑1]. This quantitative inactivity contrasts sharply with the E‑3‑hydroxy metabolite M1‑1, which retained 5.42–19.3% of the parent pharmacological activity across the same targets [REFS‑1].

VEGFR2 inhibition Pharmacological activity index Metabolite safety

Significantly Lower Plasma Protein Binding Versus Apatinib and Other Metabolites

The percent protein binding of apatinib‑25‑N‑oxide (M1‑6) was determined by ultracentrifugation to be 75.8 ± 3.7%, which is substantially lower than the 92.4 ± 3.2% measured for apatinib and the 90.1 ± 2.2% for M1‑1 under identical experimental conditions [REFS‑1]. This 16.6 percentage‑point reduction translates to an approximately four‑fold higher unbound fraction for M1‑6 compared with the parent drug [REFS‑1].

Plasma protein binding Ultracentrifugation Free fraction

Loss of VEGFR‑2 Inhibitory Potency: IC₅₀ Ratio >100‑Fold Versus Apatinib

In head‑to‑head recombinant kinase inhibition assays, apatinib‑25‑N‑oxide (M1‑6) displayed an IC₅₀ of 265 nM for VEGFR‑2, compared with 1.90 nM for the parent compound apatinib—a 139‑fold loss of potency [REFS‑1]. The potency loss extended to PDGFR‑β (369 vs. 16.5 nM) and c‑kit (981 vs. 12.9 nM) [REFS‑1].

VEGFR‑2 IC₅₀ Kinase selectivity In vitro pharmacology

Unique CYP3A4/5 Induction Profile Opposite to Other Major Metabolites

In a 5‑in‑1 cocktail assay using human liver microsomes, apatinib‑25‑N‑oxide (M1‑6) increased CYP3A4/5 activity to 380.12% of the vehicle control, and also elevated CYP2B6 (193.92%), CYP2C9 (210.82%), and CYP2E1 (235.67%) activities [REFS‑1]. In stark contrast, the hydroxylated metabolites M1‑1 and M1‑2 behaved as non‑competitive or competitive inhibitors of the same isozymes, with Ki values of 1.340 μM (M1‑1 on CYP3A4/5) and 1.829 μM (M1‑2 on CYP3A) [REFS‑1]. CYP2D6 activity was minimally affected by M1‑6 (92.61%), whereas M1‑1 and M1‑2 produced significant inhibition [REFS‑1].

CYP450 induction Drug–drug interaction Hepatocyte metabolism

Quantifiable Systemic Exposure at 32% of Parent AUC Despite Pharmacological Inactivity

At steady state following multiple oral doses of apatinib mesylate in human subjects, the area‑under‑the‑curve (AUC) exposure of apatinib‑25‑N‑oxide (M1‑6) was 32% of the parent drug exposure [REFS‑1]. For comparison, E‑3‑hydroxy‑apatinib (M1‑1) exposure was 56%, Z‑3‑hydroxy‑apatinib (M1‑2) was 22%, and the major circulating M9‑2 glucuronide reached 125% of parent exposure [REFS‑1].

Steady‑state pharmacokinetics Metabolite exposure ratio Bioequivalence

Selective Quantification via a Validated LC‑MS/MS Method with 3 ng/mL LLOQ

A fully validated liquid chromatography–tandem mass spectrometry (LC‑MS/MS) method for the simultaneous determination of apatinib and its four major metabolites in human plasma achieved chromatographic separation of apatinib‑25‑N‑oxide (M1‑6) from apatinib, M1‑1, M1‑2, and M9‑2 within a 9‑minute total run time on a Zorbax Eclipse XDB C18 column [REFS‑1]. The lower limit of quantification (LLOQ) for each analyte, including M1‑6, was 3.00 ng/mL, with intra‑assay precision <11.3% and inter‑assay precision <13.8% across the linear range 3.00–2000 ng/mL [REFS‑1]. This method enables specific, interference‑free quantitation of M1‑6 without cross‑reactivity from co‑eluting metabolites.

LC‑MS/MS Bioanalytical method validation Chromatographic separation

High‑Value Application Scenarios for Apatinib 25‑N‑Oxide Dihydrochloride in Pharmaceutical R&D and Quality Control


Impurity Profiling and Pharmacopoeial Reference Standard for Apatinib Drug Substance and Finished Product

As a pharmacologically inert metabolite (PAI <1%) [REFS‑1], M1‑6 serves as an ideal impurity marker in quality control because it does not interfere with VEGFR2‑dependent potency assays. Its well‑characterized dihydrochloride salt form provides batch‑to‑batch consistency in HPLC‑UV and LC‑MS/MS impurity methods, enabling accurate quantification at the ICH Q3A/Q3B thresholds in ANDA and DMF submissions.

Cytochrome P450 Drug–Drug Interaction (DDI) Screening in Apatinib Development Programs

The unique ability of M1‑6 to induce CYP3A4/5 to 380% of control, while M1‑1 and M1‑2 inhibit the same isozyme [REFS‑2], makes the dihydrochloride standard indispensable for building differential CYP interaction profiles. Regulatory DDI panels (FDA, EMA) increasingly request characterization of major circulating metabolites; M1‑6 is the only apatinib metabolite that provides a positive induction control for CYP3A4/5 in human hepatocyte assays.

Bioequivalence and Toxicokinetic Bridging Studies in Generic Drug Applications

With a steady‑state systemic exposure of 32% relative to the parent drug [REFS‑1]—exceeding the 10% threshold in ICH M3(R2)—regulatory bioequivalence studies must quantify M1‑6 in pharmacokinetic profiles. The validated LC‑MS/MS method (LLOQ 3 ng/mL, 9‑min run time) [REFS‑3] and the stable dihydrochloride salt form provide CROs and generic manufacturers with a ready‑to‑use, analytically characterized standard for cross‑study data harmonization.

Method Development and System Suitability Testing in Bioanalytical Laboratories

The dihydrochloride salt’s defined stoichiometry and the published chromatographic separation conditions [REFS‑3] allow laboratories to implement a reproducible system suitability test (SST) for apatinib/metabolite panels. The 75.8% protein binding of M1‑6 versus 92.4% for apatinib [REFS‑1] also mandates distinct extraction recovery evaluation, making M1‑6 an essential component of matrix effect and recovery validation protocols.

Quote Request

Request a Quote for Apatinib 25-N-Oxide Dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.